Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-(diethylamino)thiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drugs for treating infections and cancer.
Biological Studies: The compound is used in studies to understand the biological activities of thiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring in the compound can participate in various biochemical pathways, either activating or inhibiting specific enzymes . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-bromo-2-(diethylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but with different substituents, leading to different biological activities.
5-Bromo-4-methyl-2-(diethylamino)thiazole: Another thiazole derivative with similar applications but different reactivity due to the position of the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13BrN2O2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
methyl 4-bromo-2-(diethylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-4-12(5-2)9-11-7(10)6(15-9)8(13)14-3/h4-5H2,1-3H3 |
InChI Key |
QEYFPRKLPCOIBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C(=O)OC)Br |
Origin of Product |
United States |
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